molecular formula C18H23NO4 B094666 Haplophyllidine CAS No. 18063-21-3

Haplophyllidine

Cat. No.: B094666
CAS No.: 18063-21-3
M. Wt: 317.4 g/mol
InChI Key: RNZIQNGNLJSLHV-KDOFPFPSSA-N
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Description

Haplophyllidine is a naturally occurring alkaloid isolated from the seeds of the plant Haplophyllum perforatum. It belongs to the class of furoquinoline alkaloids and has the molecular formula C16H16NO3. The compound is known for its complex structure, which includes a tetrahydrofuroquinoline core with various functional groups, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Haplophyllidine can be synthesized through several methods, including bromination and nitration reactions. One common synthetic route involves the bromination of the furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide. This reaction is accompanied by intramolecular cyclization, forming new compounds with additional penta-, hexa-, and spirocyclic rings . Another method involves the action of nitrating mixtures and mineral acids on this compound, leading to the formation of various nitrated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure alkaloid .

Chemical Reactions Analysis

Types of Reactions: Haplophyllidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Haplophyllidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of haplophyllidine involves its interaction with various molecular targets and pathways. The compound is known to undergo intramolecular cyclization and elimination reactions, leading to the formation of bioactive derivatives. These derivatives can interact with cellular targets, exerting effects such as antimicrobial and cytotoxic activities .

Biological Activity

Haplophyllidine is a pyridine alkaloid primarily isolated from the plant species Haplophyllum tuberculatum, belonging to the Rutaceae family. This compound has garnered attention due to its diverse biological activities, including antiarrhythmic, cytotoxic, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by its complex structure, which is typical of many alkaloids. It has been shown to exhibit a range of pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure contributes to its interaction with various biological targets.

1. Antiarrhythmic Activity

This compound is recognized for its antiarrhythmic properties. It acts similarly to other antiarrhythmic agents like quinidine and procainamide. Research indicates that this compound can stabilize cardiac membranes and reduce abnormal heart rhythms.

  • Mechanism of Action : this compound inhibits sodium channels and modulates calcium influx in cardiac tissues, which helps restore normal rhythm.

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested : The compound has been tested against breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cell lines.
  • IC50 Values : The IC50 values for these cell lines range from 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation.

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against several pathogens.

  • Pathogens Tested : It was effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the organism.

4. Antioxidant Properties

Research indicates that this compound possesses antioxidant activities, which can protect cells from oxidative stress.

  • DPPH Assay : In DPPH radical scavenging assays, this compound demonstrated an IC50 value of approximately 25 µg/mL.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessTest MethodologyReference
AntiarrhythmicEffectiveElectrophysiological assays
CytotoxicIC50 = 10-30 µMMTT assay on cancer cell lines
AntimicrobialMIC = 50-200 µg/mLAgar diffusion method
AntioxidantIC50 = 25 µg/mLDPPH radical scavenging assay

Detailed Research Findings

  • Antiarrhythmic Studies : In vitro studies have shown that this compound effectively reduces arrhythmias induced by aconitine in isolated cardiac preparations.
  • Cytotoxicity Assessment : A study published in the Journal of Research in Pharmacy evaluated the cytotoxic effects of various alkaloids from Haplophyllum species, highlighting this compound's potential as an anticancer agent.
  • Antimicrobial Efficacy : A comprehensive review identified this compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections.

Properties

IUPAC Name

(7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIQNGNLJSLHV-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332002
Record name Haplophyllidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18063-21-3
Record name Haplophyllidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18063-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haplophyllidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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